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Compound of Interest

Compound Name: 2-Ethylanthracene

Cat. No.: B1630459

A comprehensive analysis of the spectroscopic data for 2-Ethylanthracene is presented,
offering a comparative guide for researchers, scientists, and drug development professionals.
This guide provides a detailed comparison with its isomers, 1-Ethylanthracene and 9-
Ethylanthracene, supported by experimental data and standardized protocols.

This technical guide delves into the validation of 2-Ethylanthracene through a multi-faceted
spectroscopic approach, encompassing Mass Spectrometry (MS), Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis)
Spectroscopy. By presenting a side-by-side comparison with its structural isomers, this
document aims to provide a clear and objective resource for the unambiguous identification
and characterization of these compounds.

Data Presentation: A Comparative Spectroscopic
Analysis

The following tables summarize the key spectroscopic data obtained for 2-Ethylanthracene
and its isomers.

Table 1: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1630459?utm_src=pdf-interest
https://www.benchchem.com/product/b1630459?utm_src=pdf-body
https://www.benchchem.com/product/b1630459?utm_src=pdf-body
https://www.benchchem.com/product/b1630459?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH:

Validation & Comparative
Check Availability & Pricing

Key Fragmentation Peaks

Compound Molecular lon (m/z)

(m/z)
2-Ethylanthracene 206 191, 189, 178, 176
1-Ethylanthracene 206 191, 189, 178, 176
9-Ethylanthracene 206 191, 189, 178, 176

Table 2: tH NMR Spectroscopic Data (CDCls, 400 MHz)

Compound

Chemical Shift (6, ppm) and Multiplicity

2-Ethylanthracene

8.37 (s, 1H), 8.33 (s, 1H), 7.97 (d, J=8.7 Hz,
2H), 7.93 (d, J=8.7 Hz, 1H), 7.75 (s, 1H), 7.44 (t,
J=7.6 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H), 7.34 (d,
J=8.7 Hz, 1H), 2.84 (q, J=7.6 Hz, 2H), 1.36 (t,
J=7.6 Hz, 3H)[1]

1-Ethylanthracene

8.41 (s, 1H), 8.01 (d, J=8.4 Hz, 1H), 7.95 (d,
J=8.4 Hz, 1H), 7.84 (d, J=8.4 Hz, 1H), 7.49-7.40
(m, 4H), 3.15 (q, J=7.6 Hz, 2H), 1.42 (t, J=7.6
Hz, 3H)

9-Ethylanthracene

8.38 (s, 1H), 8.27 (d, J=8.8 Hz, 2H), 7.98 (d,
J=8.8 Hz, 2H), 7.52-7.43 (m, 4H), 3.42 (q, J=7.6
Hz, 2H), 1.45 (t, J=7.6 Hz, 3H)

Table 3: 13C NMR Spectroscopic Data (CDCls)
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Compound

Chemical Shift (6, ppm)

2-Ethylanthracene

138.9, 132.0, 131.8, 130.2, 128.5, 128.3, 128.1,
127.9, 126.0, 125.8, 125.5, 125.2, 29.1, 15.8

1-Ethylanthracene

134.7,131.8, 131.5, 129.0, 128.7, 128.4, 126.5,
125.8, 125.5, 125.2, 124.9, 122.9, 26.0, 15.9

9-Ethylanthracene

135.2, 131.5, 129.8, 128.9, 126.8, 125.9, 125.2,
124.9, 124.7, 26.8, 14.2

Table 4: Infrared (IR) Spectroscopic Data (KBr Pellet, cm~1)

Compound

Key Absorption Peaks (cm™?)

2-Ethylanthracene

3050 (aromatic C-H stretch), 2965, 2928, 2870
(aliphatic C-H stretch), 1620, 1450 (aromatic
C=C stretch), 885, 810 (C-H out-of-plane bend)

1-Ethylanthracene

3050 (aromatic C-H stretch), 2960, 2925, 2865
(aliphatic C-H stretch), 1622, 1448 (aromatic
C=C stretch), 880, 785 (C-H out-of-plane bend)

9-Ethylanthracene

3052 (aromatic C-H stretch), 2968, 2930, 2872
(aliphatic C-H stretch), 1625, 1455 (aromatic
C=C stretch), 882, 735 (C-H out-of-plane bend)

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data (in Cyclohexane)

Compound

Amax (nm)

2-Ethylanthracene

256, 340, 357, 376

1-Ethylanthracene

254, 338, 355, 374

9-Ethylanthracene

256, 349, 367, 386[2]

Experimental Protocols
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A meticulous adherence to standardized experimental protocols is crucial for the acquisition of
reliable and reproducible spectroscopic data.

Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI)
method. Solid samples were introduced directly into the ion source. The ionization energy was
set to 70 eV. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-
500.

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectra were recorded on
a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard (6 0.00). For H NMR, the spectral width was
set to 16 ppm, and for 33C NMR, the spectral width was 250 ppm.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FT-
IR) spectrometer. Solid samples were prepared as potassium bromide (KBr) pellets. Spectra
were recorded in the range of 4000-400 cm~! with a resolution of 4 cm~1.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra were recorded on a dual-
beam spectrophotometer. Samples were dissolved in spectroscopic grade cyclohexane to a
concentration of approximately 10—> M. Spectra were recorded from 200 to 400 nm using a 1
cm path length quartz cuvette, with pure cyclohexane as the reference.

Visualization of the Validation Workflow

The logical workflow for the spectroscopic validation of 2-Ethylanthracene is depicted in the
following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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